Divergent Iodocyclization Outcome: γ-Lactone vs. Tetrahydrofuran Formation Relative to Chain-Length Homologs
Under standard iodocyclization conditions (I₂, CH₂Cl₂), ethyl 2-hydroxypent-4-enoate (the ethyl ester analog of the target compound) produced syn and anti γ-iodolactones in good yield, whereas the one-carbon homolog ethyl 2-hydroxyhex-5-enoate exclusively gave tetrahydrofuran products 2 and 3 [1]. This demonstrates that the C4–C5 olefin position in the pent-4-enoate scaffold triggers a mechanistically distinct lactonization pathway not available to longer-chain analogs. The benzyl ester variant is expected to exhibit the same cyclization divergence, as the ester group is remote from the reactive centers.
| Evidence Dimension | Iodocyclization product selectivity |
|---|---|
| Target Compound Data | Ethyl 2-hydroxypent-4-enoate → γ-iodolactones (syn and anti), good yield [1] |
| Comparator Or Baseline | Ethyl 2-hydroxyhex-5-enoate → tetrahydrofurans 2 and 3 [1] |
| Quantified Difference | Product scaffold switch: γ-lactone vs. tetrahydrofuran (qualitative divergence; yields not directly comparable due to different product classes) |
| Conditions | I₂ in CH₂Cl₂, thermodynamic or kinetic control (Tetrahedron Lett. 1998) |
Why This Matters
This scaffold-level divergence means substituting a hex-5-enoate analog for the pent-4-enoate will generate an entirely different heterocyclic core, rendering the synthetic route invalid for target-oriented synthesis.
- [1] Macritchie, J. A.; Peakman, T. M.; Silcock, A.; Willis, C. L. Iodocyclisation studies on unsaturated α-hydroxy esters. Tetrahedron Lett. 1998, 39 (40), 7415–7418. DOI: 10.1016/S0040-4039(98)01611-6. View Source
